3-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA
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Overview
Description
N-(4-methylphenyl)-N’-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzothiazole ring, a methylsulfonyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 4-Methylphenyl Isocyanate: The final step involves the reaction of the intermediate benzothiazole derivative with 4-methylphenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions.
Industrial Production Methods
Industrial production of N-(4-methylphenyl)-N’-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(4-methylphenyl)-N’-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties may be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-N’-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]thiourea: Similar structure but with a thiourea group instead of a urea group.
N-(4-methylphenyl)-N’-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate: Similar structure but with a carbamate group instead of a urea group.
N-(4-methylphenyl)-N’-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amide: Similar structure but with an amide group instead of a urea group.
Uniqueness
N-(4-methylphenyl)-N’-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is unique due to the presence of both the benzothiazole ring and the methylsulfonyl group, which confer specific chemical and biological properties. Its urea linkage also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15N3O3S2 |
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Molecular Weight |
361.4g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C16H15N3O3S2/c1-10-3-5-11(6-4-10)17-15(20)19-16-18-13-8-7-12(24(2,21)22)9-14(13)23-16/h3-9H,1-2H3,(H2,17,18,19,20) |
InChI Key |
WKHHZDKUGCHZQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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